Pomeranz–Fritsch–Bobbitt Cyclization: This classic method involves the cyclization of an appropriately substituted benzylamine derivative. []
Pictet–Spengler Condensation: This method involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. []
Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of an amide to form a dihydroisoquinoline, which can be subsequently reduced to the tetrahydroisoquinoline. []
Acid-promoted Cyclization of N-aryl-N-aroyl-α-phenethylamines: This method involves the treatment of N-aryl-N-aroyl-α-phenethylamines with an acid catalyst to effect cyclization. []
Pummerer-type Cyclization: This method involves the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using trifluoroacetic anhydride or boron trifluoride diethyl etherate. [, ]
One-Pot Racemization Process: A racemization process for (S)-(+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in the synthesis of solifenacin, has been developed involving N-chlorination, imine hydrochloride formation, and reduction. []
Molecular Structure Analysis
Conformation of the tetrahydroisoquinoline ring system: The six-membered nitrogen-containing ring can adopt different conformations, such as half-chair and twist conformations. [, ]
Orientation of substituents: The orientation of substituents on the aromatic ring and the tetrahydroisoquinoline ring can significantly impact the compound's properties and biological activity. [, ]
Intermolecular interactions: Studies have investigated the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal structures of these compounds. [, ]
Chemical Reactions Analysis
N-Alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can be alkylated with various alkylating agents to introduce different substituents. [, , , ]
Oxidation: The tetrahydroisoquinoline ring can be oxidized to form quinoline derivatives. []
Reduction: The 1-phenyl-3,4-dihydroisoquinoline precursor can be reduced to form 1-phenyl-1,2,3,4-tetrahydroisoquinoline. []
Mechanism of Action
Dopamine Receptor Interactions: Some tetrahydroisoquinoline derivatives have been investigated for their potential to interact with dopamine receptors, which are implicated in various neurological and psychiatric disorders. [, ]
Antiestrogenic Activity: Certain tetrahydroisoquinoline derivatives, such as those containing a 1,2-diaryl-3,4-dihydroisoquinolinium moiety, have been explored for their antiestrogenic properties. []
Inhibition of Microsomal Triglyceride Transfer Protein (MTP): SLx-4090, a biphenyl-substituted tetrahydroisoquinoline derivative, was specifically designed to inhibit enterocytic MTP for potential use in treating metabolic disorders. []
Applications
Medicinal Chemistry: Tetrahydroisoquinoline derivatives, including 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, are valuable building blocks and scaffolds in medicinal chemistry. They have been explored for a variety of therapeutic applications. [, , , , ]
Asymmetric Synthesis: Chiral tetrahydroisoquinolines are important intermediates in the synthesis of biologically active compounds. Their stereochemistry can significantly influence their pharmacological properties, making their enantioselective synthesis an area of interest. [, ]
Compound Description: This compound was investigated for its crystal packing features and intermolecular interactions, particularly focusing on C–F⋯F–C interactions. []
Relevance: While sharing the core structure of a 1,2-diaryl substituted cyclic amine with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound features a fused indole ring system instead of an isoquinoline. This difference highlights how subtle modifications can alter crystal packing and intermolecular interactions. []
Compound Description: This compound served as a subject in a crystallographic study examining intermolecular interactions, particularly those involving fluorine atoms (C–H⋯F and C–F⋯F–C). [, ] It was also investigated for its anti-implantation activity in rats. []
Relevance: This compound represents a direct structural analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The only difference lies in the fluorine substitution at the para position of the 1-phenyl ring. This subtle change in structure allows for direct comparison and understanding of how fluorine substitution influences crystal packing and biological activity. [, , ]
Compound Description: This compound exhibited potent anti-cancer activity against human breast cancer cell lines (MCF-7 and MDA-MB231). [] It displayed a higher activity profile than the reference drug, erlotinib, and showed promising EGFR tyrosine kinase inhibitory potential. []
Relevance: This compound, while featuring a more complex structure, shares the 6-methoxy-3,4-dihydroisoquinoline moiety with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Its potent anti-cancer activity and EGFR inhibitory potential highlight the potential of this structural motif in drug discovery. []
Compound Description: This compound showed significant anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, surpassing the reference drug in efficacy. []
Relevance: Similar to the previous compound, it shares the 6-methoxy-3,4-dihydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This further emphasizes the potential of this structural motif for developing novel anti-cancer agents. []
Compound Description: This compound displayed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, outperforming the reference drug, erlotinib. [] It also exhibited promising EGFR tyrosine kinase inhibitory activity comparable to erlotinib. []
Relevance: This compound, with its shared 6-methoxy-3,4-dihydroisoquinoline motif with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, further strengthens the notion that this structural core can be incorporated into potent anti-cancer agents with EGFR inhibitory potential. []
Compound Description: This compound exhibited significant anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, exceeding the reference drug's effectiveness. []
Relevance: Sharing the 6-methoxy-1,2,3,4-tetrahydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound emphasizes the importance of this structural motif in developing anti-cancer agents. []
Compound Description: This compound displayed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, surpassing the reference drug, erlotinib, in efficacy. [] It also demonstrated promising EGFR tyrosine kinase inhibitory activity comparable to erlotinib. []
Relevance: This compound shares the 6-methoxy-1,2,3,4-tetrahydroisoquinoline structural core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and further strengthens the evidence for the potential of this motif in developing anti-cancer agents with EGFR inhibitory activity. []
Compound Description: This compound showed potent anti-cancer activity against MCF-7 and MDA-MB231 breast cancer cell lines, with higher potency than the reference drug, erlotinib. [] It also exhibited promising EGFR tyrosine kinase inhibitory activity, comparable to erlotinib. []
Relevance: Sharing the 6-methoxy-1,2,3,4-tetrahydroisoquinoline structural motif with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this compound further supports the potential of this scaffold in designing anti-cancer agents targeting EGFR. []
1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline and its nor derivative
Compound Description: Both this compound and its nor derivative (lacking the N-methyl group) demonstrated potent anti-implantation activity in rats. [] The nor derivative was particularly potent. []
Relevance: These compounds are structurally similar to 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, incorporating a p-fluorophenyl group at the 1-position. Their significant anti-implantation activity highlights the impact of even minor structural changes on biological activity. []
1-(o-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline and 1-(m-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: These compounds, featuring fluorine substitutions at the ortho and meta positions of the 1-phenyl ring, respectively, were found to be quite active as anti-implantation agents in rats. []
Relevance: These compounds are positional isomers of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its p-fluoro analog. Their anti-implantation activity, although less pronounced than the para isomer, further emphasizes the significance of fluorine substitution and its position in influencing biological activity within this structural class. []
Compound Description: This compound serves as a core scaffold for investigating the effects of fluorine substitution on crystal packing. [, ] Several derivatives with varying fluorine substitutions on the 1-phenyl and/or 2-phenyl rings have been synthesized and structurally characterized. [, ]
Relevance: This compound is a close structural analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, differing only in the substitution at the 2-position of the isoquinoline ring (phenyl vs. hydrogen). It is a valuable tool for exploring the impact of fluorine substitutions on intermolecular interactions and crystal engineering. [, ]
Compound Description: This benzyltetrahydroisoquinoline alkaloid was isolated from crude opium and is of interest due to its potential interference in morphine quantification and its role in opium alkaloid biosynthesis. []
Relevance: While structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, (±)-Reticuline shares the core tetrahydroisoquinoline ring system and highlights the diversity of natural products containing this structural motif. []
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ)
Compound Description: This compound serves as a non-steroidal template for developing inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estrogen-dependent diseases. [] Derivatives with various substituents on the THIQ scaffold were synthesized and evaluated for their inhibitory activity. []
Relevance: This compound represents a simplified version of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, lacking the 6-methoxy group and featuring an unsubstituted N-phenyl ring. This highlights the versatility of the tetrahydroisoquinoline scaffold in medicinal chemistry and its potential to target different therapeutic areas. []
Compound Description: This compound was the target of an enantiospecific synthesis, utilizing (+)-(S)-2-methylamino-1-phenylethanol (halostachine) as the starting material. [, ]
Relevance: This compound shares the core structure of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position and a methyl substituent on the nitrogen atom. Its enantiospecific synthesis showcases the importance of stereochemistry in biological activity and drug development. [, ]
Compound Description: This compound was successfully synthesized using the Pummerer reaction as a key step, highlighting the utility of this reaction in constructing the tetrahydroisoquinoline ring system. [, ]
Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position. This synthesis demonstrates the flexibility and adaptability of synthetic strategies for generating diverse tetrahydroisoquinoline derivatives. [, ]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
Compound Description: This endogenous amine is suggested to play a neuroprotective role in Parkinson's disease (PD) models. [, ] Studies have shown that its levels decrease in MPTP-treated mice, a model for PD. [, ] Moreover, pretreatment with 1-MeTIQ demonstrated preventive effects against MPTP-induced bradykinesia in mice. [, ]
Relevance: This compound shares the tetrahydroisoquinoline core with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Its potential neuroprotective role in PD emphasizes the diverse biological activities associated with tetrahydroisoquinoline derivatives. [, ]
1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading)
Compound Description: These compounds, derived from 1-MeTIQ with various N-functional groups (propyl, propenyl, propargyl, butynyl), were investigated for their potential to mitigate MPTP-induced PD-like symptoms in mice. [] They demonstrated varying degrees of efficacy in ameliorating bradykinesia and protecting against dopamine depletion and loss of dopaminergic neurons. []
Relevance: These derivatives highlight the potential of modifying the 1-MeTIQ scaffold, a close analog of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, to enhance its neuroprotective properties and develop potential therapeutic agents for PD. []
Compound Description: This antidepressant drug was withdrawn due to toxicity concerns, including hemolytic anemia and liver damage. [] Studies using glutathione (GSH) as a trapping agent have identified various GSH conjugates of nomifensine metabolites, suggesting bioactivation as a potential mechanism for its toxicity. []
Relevance: While structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, Nomifensine's structure emphasizes the importance of careful structural modification within the tetrahydroisoquinoline class to avoid potential toxicity issues. []
(S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This compound is a key intermediate in the synthesis of solifenacin, a urinary antispasmodic drug. [] An efficient one-pot racemization process has been developed for this compound, allowing for the recycling of the undesired enantiomer. []
Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline but lacks the 6-methoxy substituent. Its use in synthesizing a pharmaceutical highlights the importance of tetrahydroisoquinolines as building blocks for medicinal chemistry. []
Compound Description: This compound showed potent potentiating effects on noradrenaline (NA) responses in the rat anococcygeus muscle. [] Its activity surpassed that of cocaine, suggesting it might be an effective potentiator of NA in adrenergically innervated tissues. []
Relevance: Although structurally distinct from 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, PI-OH's pharmacological activity emphasizes the diverse biological effects exhibited by tetrahydroisoquinoline derivatives. []
(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and (1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Compound Description: These compounds are diastereomers and serve as precursors for novel chiral catalysts. [, ] Their crystal structures have been elucidated, providing valuable insights into their conformational preferences and intermolecular interactions. [, ]
Relevance: These compounds are structurally similar to 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, with an additional methoxy group at the 7-position, a methyl ester substituent at the 3-position, and a benzyl group on the nitrogen. Their use in developing chiral catalysts highlights the application of this structural class in asymmetric synthesis. [, ]
Compound Description: This organocatalyst, containing a tetrahydroisoquinoline backbone, has been crystallized and structurally characterized. [] Its crystal packing revealed interesting intermolecular interactions, including N—H⋯O and C—H⋯O hydrogen bonds. []
Relevance: This compound shares the core structure with 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an additional methoxy group at the 7-position and a methyl ester substituent at the 3-position. Its application as an organocatalyst showcases the utility of this structural class in organic synthesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.